Ethyl 2-iodo-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8INO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-4-methylthiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction typically involves the use of sodium iodide (NaI) and copper sulfate (CuSO4) in an acidic medium, such as sulfuric acid (H2SO4), at low temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Ethyl 2-iodo-4-methylthiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-4-methylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylthiazole-5-carboxylate: A precursor in the synthesis of ethyl 2-iodo-4-methylthiazole-5-carboxylate.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Another halogenated derivative with similar reactivity but different electronic properties.
Ethyl 2-chloro-4-methylthiazole-5-carboxylate: Similar to the bromo derivative, it exhibits distinct reactivity patterns due to the presence of chlorine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts specific reactivity and electronic characteristics. The iodine atom’s larger size and lower electronegativity compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Biological Activity
Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a compound that belongs to the thiazole family, notable for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈INO₃ and a molecular weight of approximately 297.11 g/mol. The compound features a thiazole ring, which contains both sulfur and nitrogen, contributing to its unique reactivity and biological properties. The presence of an ethyl ester group, an iodine atom at the 2-position, and a methyl group at the 4-position enhances its potential for biological interaction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate the activity of enzymes and receptors by binding to their active sites. Notably, studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to altered pharmacokinetics for co-administered drugs.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound may possess similar properties due to its structural characteristics. In comparative studies, thiazole derivatives have shown effectiveness against various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa and Candida albicans .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Pseudomonas aeruginosa | TBD |
Ethyl 4-methylthiazole-5-carboxylate | Candida albicans | TBD |
Chloramphenicol | Pseudomonas aeruginosa | 50 |
Antitumor Activity
The thiazole moiety is known for its potential antitumor activity. This compound has been evaluated in various studies for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly influence their biological activity. For example, substituents at the 2-position (like iodine) may enhance enzyme inhibition compared to other halogens .
Case Studies
- Antimicrobial Study : A study published in MDPI evaluated various thiazole derivatives against clinical isolates of bacteria and fungi. This compound was included in the screening, revealing promising antimicrobial activity comparable to established antibiotics .
- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines indicated that this compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. This suggests potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-iodo-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPWCCSWHUVUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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